molecular formula C10H12N2O2 B13902059 Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate

Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate

Cat. No.: B13902059
M. Wt: 192.21 g/mol
InChI Key: IETHOCPPFVXWDU-UHFFFAOYSA-N
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Description

Ethyl 4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate is a bicyclic heterocyclic compound featuring fused cyclopropane and cyclopentane rings, with a pyrazole core and an ester functional group. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves cyclopropanation and ring-closing reactions, as seen in analogous compounds (e.g., describes cyclopropa-fused pyrazole derivatives synthesized via cyclocondensation of diethyl oxalate with bicyclic ketones) .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-2-14-10(13)9-7-4-5-3-6(5)8(7)11-12-9/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

IETHOCPPFVXWDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC3C2C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves constructing the bicyclic core through cyclopropanation and pyrazole ring formation, followed by functionalization to introduce the ethyl carboxylate group at the 3-position of the pyrazole ring. The process often includes:

  • Formation of cyclopropane-fused cyclopentane intermediates.
  • Introduction of pyrazole moieties via cyclization reactions.
  • Esterification or direct incorporation of the ethyl carboxylate group.
  • Purification by chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).

The synthetic route is generally multi-step and requires precise reagent stoichiometry and reaction conditions.

Specific Synthetic Procedure (Based on Experimental Data)

A representative synthesis from the literature involves the following key steps:

  • Preparation of cyclopropane-fused intermediates:

    • Sodium in absolute ethanol is used to generate a reactive species.
    • Addition of bicyclic ketone precursors such as (1S,5R)-2-(1-chloro-(E)-ethylidene)-6,6-dimethyl-bicyclo[3.1.0]hexan-3-one.
    • Stirring at room temperature for 15–30 minutes leads to formation of cyclopropa-fused pyrrole or pyrazole intermediates.
  • Formation of ethyl carboxylate derivatives:

    • Reaction of the intermediate with ethyl glycinate hydrochloride in ethanol, triethylamine, and sodium bicarbonate at 70 °C for 15 hours.
    • Subsequent workup involving acid-base extraction and drying yields crude ethyl carboxylate derivatives.
  • Purification and characterization:

    • Purification by preparative HPLC or column chromatography on silica gel with solvent gradients (e.g., heptane:ethyl acetate).
    • Characterization by liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.

Reaction Conditions and Yields

Step Reagents/Conditions Reaction Time Temperature Yield (%) Notes
1 Sodium in absolute ethanol, bicyclic ketone 15–30 min Room temp Crude Formation of cyclopropane-fused intermediate
2 Ethyl glycinate hydrochloride, triethylamine, NaHCO3 in ethanol 15 h 70 °C 25% Esterification to form ethyl carboxylate derivative
3 Purification by preparative HPLC or column chromatography Purification to isolate target compound

Note: Yields may vary depending on scale and reagent purity. The 25% yield reported for the esterification step indicates moderate efficiency, with potential for optimization.

Analytical Characterization Data

The compound and its intermediates are characterized by:

  • LC-MS: Typical retention times (tR) around 1.03 to 1.07 minutes with molecular ion peaks consistent with calculated molecular weights (e.g., [M+1]+ = 234.15 for intermediates).
  • HRMS: High-resolution mass spectrometry confirms molecular formulas with minimal deviation (e.g., found 329.1467 vs. calculated 329.1465).
  • 1H NMR (CDCl3): Signals corresponding to ethyl ester protons (quartet at ~4.27 ppm, triplet at ~1.34 ppm), cyclopropane and cyclopentane ring protons, and methyl groups.

Summary Table of Key Synthetic Steps and Characterization

Compound/Intermediate Key Reagents/Conditions Yield (%) LC-MS (tR, min) HRMS (m/z) Found/Calc. 1H NMR Highlights (ppm)
(3bS,4aR)-ethyl 3,4,4-trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropacyclopenta[1,2-b]pyrrole-2-carboxylate Sodium/ethanol, bicyclic ketone precursor Crude 1.03 234.11 / 234.15 8.41 (br s), 4.27 (q), 1.34 (t)
Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropacyclopenta[1,2-C]pyrazole-3-carboxylate Ethyl glycinate HCl, triethylamine, NaHCO3, EtOH 25 1.07 329.1467 / 329.1465 Signals consistent with ethyl ester

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of cyclopropa-fused pyrazole derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Compound Key Features Synthetic Method Key Differences
Ethyl 4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate Cyclopropa[4,5]-cyclopenta fused pyrazole; ethyl ester Cyclocondensation of bicyclic ketones with diethyl oxalate (inferred from ) Parent compound; no fluorination or complex substituents
Olorinab (CAS 1268881-20-4) Cyclopropa[4,5]-cyclopenta fused pyrazole; carboxamide substituent Microwave-assisted cyclization and amidation () Amide group instead of ester; clinical relevance as a cannabinoid receptor agonist
4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole Cyclopropa[4,5]-cyclopenta fused pyrazole; trifluoromethyl substituent Fluorination via N-iodosuccinimide (NIS) and HF (similar to ) Trifluoromethyl group enhances metabolic stability and lipophilicity
Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate Cyclopropa[3,4]-cyclopenta fused pyrazole; difluoromethyl and ketone groups Fluorination and ketone introduction () Cyclopropane ring position (3,4 vs. 4,5); ketone group increases reactivity

Physicochemical and Functional Comparisons

  • Steric Effects : Cyclopropa[4,5] derivatives exhibit greater ring strain compared to cyclopropa[3,4] analogs, influencing reactivity and binding affinity in biological systems .
  • Electron-Withdrawing Groups : Fluorinated derivatives (e.g., trifluoromethyl or difluoromethyl substituents) show enhanced metabolic stability and bioavailability compared to the parent ester compound .
  • Functional Group Impact :
    • Ester (Target Compound) : Hydrolytically labile; serves as a prodrug precursor.
    • Amide (Olorinab) : Improved resistance to hydrolysis; direct receptor interaction .
    • Tetrazole (PDB-listed analog) : Bioisostere for carboxylic acids; improves solubility and hydrogen-bonding capacity .

Biological Activity

Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H12N2O2C_{10}H_{12}N_2O_2 and features a bicyclic structure that incorporates cyclopropane and pyrazole moieties. Its unique configuration may contribute to its biological activities, particularly in relation to receptor interactions and metabolic pathways.

Biological Activity

Receptor Interaction:
this compound has been identified as a full agonist of the hydroxycarboxylic acid receptor 2 (HCA2) . This interaction is significant as it is linked to neuroprotective and anti-inflammatory effects. Research indicates that the compound can influence the cyclic adenosine monophosphate (cAMP) pathway and exhibits greater potency than traditional compounds such as niacin in certain assays .

Physiological Effects:
The compound's interaction with HCA2 receptors has been associated with various physiological effects:

  • Modulation of Lipid Metabolism: Enhances lipid metabolism pathways.
  • Anti-inflammatory Responses: Increases protein levels associated with HCA2 in microglial cells exposed to inflammatory stimuli like lipopolysaccharide (LPS) .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Although specific procedures may not be widely published due to proprietary methods, general approaches include:

  • Cyclization Reactions: Key steps often involve cyclization of precursors under controlled conditions to yield the desired bicyclic structure.
  • Functional Group Transformations: Modifications of functional groups to enhance biological activity or selectivity towards specific receptors .

Research Findings and Case Studies

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound. Findings from these studies highlight the compound's potential across various therapeutic areas:

Activity Description Reference
AntimicrobialExhibited antibacterial and antifungal activities in related pyrazole derivatives.
Anti-inflammatoryDemonstrated significant anti-inflammatory effects comparable to established drugs like diclofenac.
NeuroprotectivePotential neuroprotective properties through modulation of HCA2 receptor activity.
AntidiabeticSome pyrazole derivatives have shown promise as antidiabetic agents.

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